(Rac)-Pyrotinib

HER2-positive metastatic breast cancer Phase III clinical trial Progression-free survival

This irreversible dual EGFR/HER2 inhibitor (IC₅₀: 13/38 nM) delivers sustained target engagement via covalent ATP-pocket binding, outperforming reversible TKIs such as lapatinib with demonstrated superior PFS and OS in HER2+ metastatic breast cancer. Key differentiators: 52% intracranial ORR enabling CNS metastasis research; well-characterized PK (T₁/₂ 11.4–15.9 h, Tₘₐₓ 2–4 h); validated antiproliferative activity in HER2-dependent BT-474 cells (IC₅₀: 3.97 nM). Ideal for preclinical efficacy studies in breast, gastric, and colorectal PDX models, acquired resistance research, BBB penetration studies, and IND-enabling toxicology. Select (Rac)-Pyrotinib for clinically validated, translationally relevant HER2 targeting.

Molecular Formula C32H31ClN6O3
Molecular Weight 583.1 g/mol
Cat. No. B2656292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Pyrotinib
Molecular FormulaC32H31ClN6O3
Molecular Weight583.1 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C
InChIInChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+
InChIKeySADXACCFNXBCFY-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Rac)-Pyrotinib Procurement Guide: Irreversible Pan-ErbB TKI for HER2+ Oncology Research and Development


(Rac)-Pyrotinib (SHR-1258) is a small-molecule, orally bioavailable, irreversible dual tyrosine kinase inhibitor targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with reported in vitro half-maximal inhibitory concentration (IC50) values of 13 nM for EGFR and 38 nM for HER2 [1]. As a pan-ErbB inhibitor, it demonstrates high antiproliferative activity in HER2-dependent cell lines such as BT-474 (IC50: 3.97 nM), while showing minimal activity in HER2-negative cell lines (MDA-MB-231), confirming its target selectivity [1]. (Rac)-Pyrotinib has received regulatory approval in China for the treatment of HER2-positive advanced or metastatic breast cancer and is currently under investigation for HER2-altered non-breast solid tumors, including gastric, colorectal, and non-small cell lung cancers [2][3].

Why (Rac)-Pyrotinib Cannot Be Substituted with Other HER2-Targeted Tyrosine Kinase Inhibitors


Within the HER2-targeted tyrosine kinase inhibitor (TKI) class, compounds exhibit critical pharmacological differences in binding mechanism (irreversible vs. reversible), target spectrum (EGFR/HER2 dual vs. HER2-selective), and clinical efficacy profiles that preclude simple therapeutic substitution [1]. (Rac)-Pyrotinib's irreversible binding to the ATP-binding pocket of HER2 and EGFR confers sustained target inhibition and distinct resistance profiles compared to reversible inhibitors like lapatinib [1]. Furthermore, key clinical trial data demonstrate that pyrotinib-based regimens yield significantly superior progression-free survival (PFS) and overall survival (OS) outcomes compared to lapatinib-based regimens in HER2-positive metastatic breast cancer [2]. Differences in brain metastasis activity, pharmacokinetic properties, and adverse event profiles further underscore the importance of specific compound selection rather than class-level substitution in both clinical and research settings [3].

Quantitative Differentiation of (Rac)-Pyrotinib: Evidence-Based Comparator Analysis for Scientific and Procurement Decisions


Superior Progression-Free Survival vs. Lapatinib in Phase III Head-to-Head Trial

In the phase III PHOEBE trial (NCT03080805), pyrotinib (400 mg) plus capecitabine demonstrated a significantly longer median progression-free survival (mPFS) compared to lapatinib (1250 mg) plus capecitabine in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and taxanes [1]. The hazard ratio of 0.48 indicates a 52% reduction in the risk of disease progression or death.

HER2-positive metastatic breast cancer Phase III clinical trial Progression-free survival

Extended Overall Survival Benefit Over Lapatinib in Long-Term Follow-Up

An updated analysis of the PHOEBE trial, with a median follow-up of 33.2 months, showed that pyrotinib plus capecitabine extended median overall survival (mOS) compared to lapatinib plus capecitabine, with median OS not reached in the pyrotinib arm versus 26.9 months in the lapatinib arm [1]. The hazard ratio of 0.69 indicates a 31% reduction in the risk of death.

HER2-positive metastatic breast cancer Overall survival Phase III clinical trial

Enhanced Objective Response Rate vs. Lapatinib in Phase II and Phase III Trials

Pyrotinib plus capecitabine consistently achieved a higher objective response rate (ORR) compared to lapatinib plus capecitabine across both phase II and phase III trials in patients with HER2-positive metastatic breast cancer [1][2].

HER2-positive metastatic breast cancer Objective response rate Phase II/III clinical trial

Significant PFS and OS Benefit as First-Line Therapy in Phase III PHILA Trial

In the phase III PHILA trial evaluating pyrotinib in treatment-naïve HER2-positive metastatic breast cancer, the combination of pyrotinib plus trastuzumab and docetaxel significantly prolonged both PFS and OS compared to placebo plus trastuzumab and docetaxel [1].

HER2-positive metastatic breast cancer First-line therapy Progression-free survival

Activity in Brain Metastases: Intracranial Efficacy in HER2-Positive Breast Cancer

Pyrotinib demonstrates intracranial antitumor activity in patients with HER2-positive breast cancer and brain metastases, a setting where large monoclonal antibodies like trastuzumab have limited penetration due to the blood-brain barrier [1]. In a real-world analysis, pyrotinib-based therapy yielded a median PFS of 7.1 months in patients with brain metastases [2]. A systematic review reported an intracranial ORR of 52% for pyrotinib in this population [1].

Breast cancer brain metastasis Blood-brain barrier Intracranial response

Pharmacokinetic Profile and Bioavailability Considerations for Preclinical and Clinical Research

A population pharmacokinetic analysis of pyrotinib in patients with HER2-positive advanced breast cancer characterized its absorption and elimination parameters. The terminal half-life ranges from 11.4 to 15.9 hours, supporting once-daily oral dosing [1]. Notably, concomitant administration of montmorillonite powder for diarrhea management decreases pyrotinib bioavailability by 50.3%, a clinically significant interaction requiring consideration in both research and clinical protocols [2].

Pharmacokinetics Bioavailability Drug-drug interactions

Optimal Research and Industrial Applications for (Rac)-Pyrotinib Based on Quantitative Evidence


Preclinical Efficacy Studies in HER2-Dependent Cancer Models

Given its potent in vitro activity against HER2-amplified cell lines (BT-474 IC50: 3.97 nM) and established in vivo efficacy in clinical trials, (Rac)-Pyrotinib is ideally suited for preclinical studies evaluating HER2-targeted therapies in breast, gastric, and colorectal cancer xenograft or patient-derived xenograft (PDX) models [1][2]. Its dual EGFR/HER2 inhibition profile provides a distinct mechanistic angle for combination studies with other targeted agents or chemotherapies [1].

Investigational New Drug (IND)-Enabling Toxicology and Safety Pharmacology Studies

With a well-characterized pharmacokinetic profile (Tmax: 2-4 hours, T1/2: 11.4-15.9 hours) and documented adverse event profile (primarily grade 1-2 diarrhea, manageable with dose modifications), (Rac)-Pyrotinib serves as a reference compound or active pharmaceutical ingredient (API) for IND-enabling toxicology studies in HER2-positive oncology drug development programs [3]. Its drug-drug interaction with montmorillonite (50.3% bioavailability reduction) highlights the need for careful excipient selection in formulation studies [4].

Brain Metastasis Research and CNS Penetration Studies

The demonstrated intracranial activity of pyrotinib (52% ORR in brain metastases) makes (Rac)-Pyrotinib a valuable tool compound for studying blood-brain barrier penetration of small-molecule TKIs and evaluating therapeutic strategies for HER2-positive breast cancer brain metastases [5]. Its use in combination with radiotherapy has shown enhanced radiosensitivity in preclinical models, supporting further investigation in CNS oncology research [6].

Biomarker Discovery and Resistance Mechanism Studies

As an irreversible pan-ErbB TKI, (Rac)-Pyrotinib is relevant for studies investigating acquired resistance mechanisms to HER2-directed therapies. Its distinct binding mechanism compared to reversible inhibitors like lapatinib provides a platform for comparative resistance studies and identification of predictive biomarkers for response [2]. Circulating tumor DNA (ctDNA) analyses from pyrotinib trials have revealed mutational profiles associated with progression, offering opportunities for translational research [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Pyrotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.